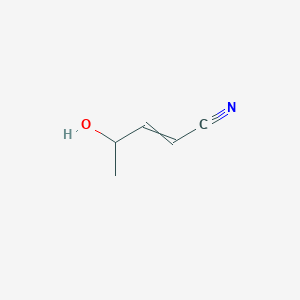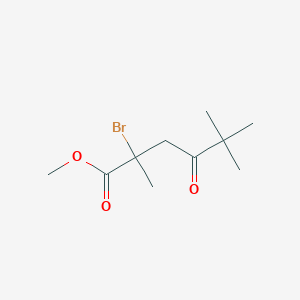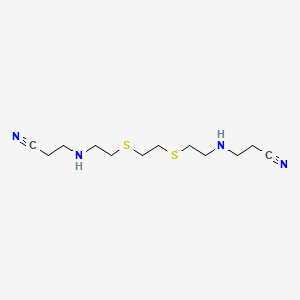
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile is a chemical compound with the molecular formula C₁₂H₂₂N₄S₂. It is characterized by the presence of sulfur and nitrogen atoms within its structure, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the nitrile groups can undergo hydrolysis to form amides, which may further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
4,7,10,13-Tetraoxahexadecane-1,16-dinitrile: This compound contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate: This compound has a different structural framework and functional groups, resulting in distinct applications and reactivity.
Uniqueness
7,10-Dithia-4,13-diazahexadecane-1,16-dinitrile is unique due to the presence of both sulfur and nitrogen atoms in its structure. This combination imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Propiedades
Número CAS |
80348-19-2 |
|---|---|
Fórmula molecular |
C12H22N4S2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-cyanoethylamino)ethylsulfanyl]ethylsulfanyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C12H22N4S2/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h15-16H,1-2,5-12H2 |
Clave InChI |
ITYZUWXVLGOMAO-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCSCCSCCNCCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


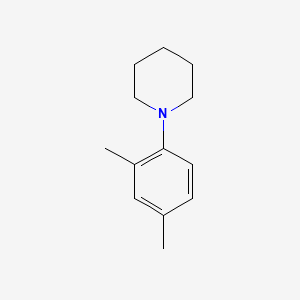
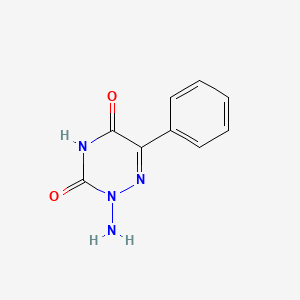
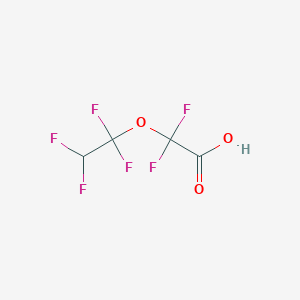
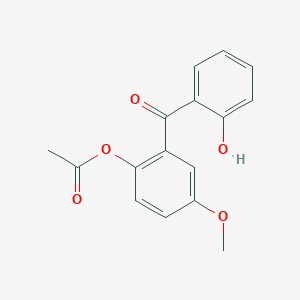
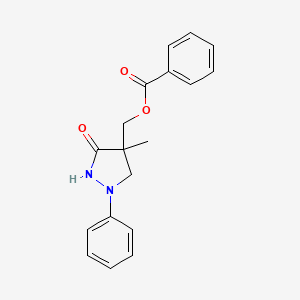
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
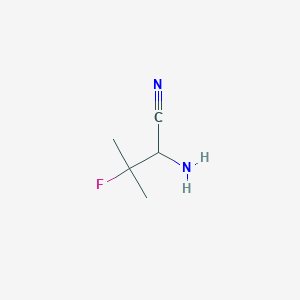
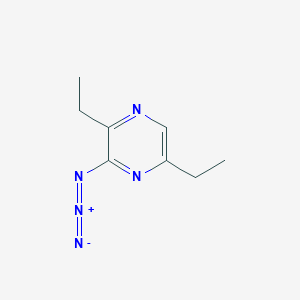
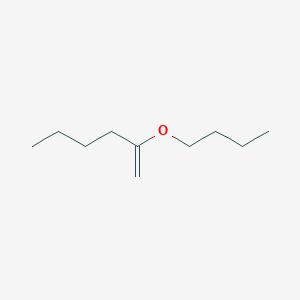
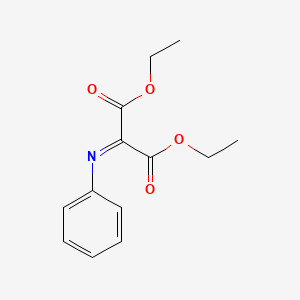
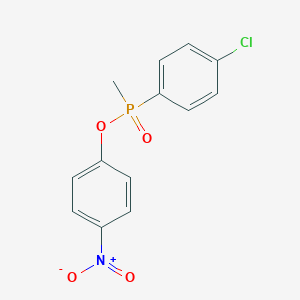
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
